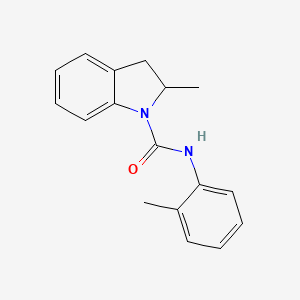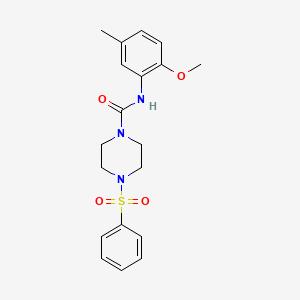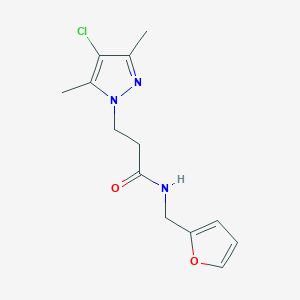
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide, also known as MEAI, is a synthetic compound that belongs to the indolinecarboxamide family. It is a psychoactive substance that has been studied for its potential use in scientific research. MEAI has been found to have interesting effects on the human brain, and it is believed to have potential therapeutic benefits for certain neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to increase the release of these neurotransmitters, which may contribute to its cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has also been found to enhance cognitive function and improve memory in animal studies. Additionally, 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have neuroprotective effects, which may make it a potential therapeutic agent for certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in lab experiments is its potential to enhance cognitive function and improve memory. This may be useful in studies that require subjects to perform cognitive tasks or remember specific information. Additionally, 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have neuroprotective effects, which may be useful in studies that aim to investigate potential treatments for neurological disorders. However, one limitation of using 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in lab experiments is its potential to cause adverse effects on the human body. Further research is needed to fully understand the safety profile of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide.
Zukünftige Richtungen
There are a number of future directions for research on 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the neuroprotective effects of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its potential as a therapeutic agent. Additionally, more research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its effects on the human brain. Finally, studies are needed to investigate the safety profile of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its potential for adverse effects on the human body.
Synthesemethoden
The synthesis of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide involves the reaction of 2-methylphenylhydrazine with 2-acetylindole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting effects on the human brain, including its ability to enhance cognitive function and improve memory. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-7-3-5-9-15(12)18-17(20)19-13(2)11-14-8-4-6-10-16(14)19/h3-10,13H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPXXVLRYNHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)

![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486250.png)
![5-methyl-2-phenyl-4-[(2-propoxy-1-naphthyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486258.png)
![2-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5486263.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486269.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B5486274.png)
![4-{2-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5486290.png)

![1'-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5486314.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5486332.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5486336.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)